- Improved process for producing intermediate for side chain of carbapenem, World Intellectual Property Organization, , ,

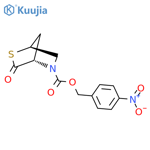

Cas no 96034-64-9 (Side chain for meropenem)

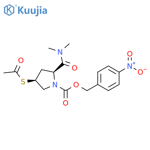

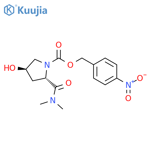

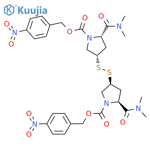

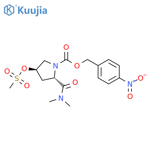

Il side chain per il meropenem è un componente chiave nella sintesi di questo antibiotico carbapenemico ad ampio spettro. Questa catena laterale è progettata per conferire al meropenem una maggiore stabilità contro le β-lattamasi, inclusi gli enzimi a spettro esteso (ESBL) e alcune carbapenemasi, migliorandone l'efficacia contro i batteri Gram-negativi resistenti. La struttura chimica del side chain ottimizza la farmacocinetica del meropenem, garantendo un'emivita plasmatica adeguata e una buona penetrazione tissutale. La sua sintesi richiede processi di purificazione rigorosi per garantire un'alta purezza e un basso contenuto di impurità, fondamentali per la sicurezza e l'efficacia del farmaco finale.

Side chain for meropenem structure

Nome del prodotto:Side chain for meropenem

Numero CAS:96034-64-9

MF:C15H19N3O5S

MW:353.39346241951

MDL:MFCD08063348

CID:61822

PubChem ID:253661888

Side chain for meropenem Proprietà chimiche e fisiche

Nomi e identificatori

-

- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- side chain for meropenem

- (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester

- (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- 2S-CIS

- (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid

- (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

- Intermaterial of the side for penem

- Meropenem Side Chain

- 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate

- ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate

- Side chain for Meropenem(2S-CIS)

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine

- (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester

- (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate

- enzyl ester

- VGLBNJWGUYQZHD-STQMWFE

- (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)

- (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine

- (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide

- (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine

- DTXSID20446628

- (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate

- AKOS025395654

- AKOS015919512

- Q-101434

- (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine

- (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate

- CS-W006146

- 96034-64-9

- AS-13574

- 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate

- (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 2S CIS PNB(SIDE CHAIN)

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-

- SCHEMBL336792

- BCP22934

- (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine

- 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only

- AC-5311

- 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate

- MFCD08063348

- N0828

- Side chain for meropenem

-

- MDL: MFCD08063348

- Inchi: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1

- Chiave InChI: VGLBNJWGUYQZHD-STQMWFEESA-N

- Sorrisi: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

Proprietà calcolate

- Massa esatta: 353.10500

- Massa monoisotopica: 353.10454189g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 24

- Conta legami ruotabili: 4

- Complessità: 488

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 2

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 96.7

- XLogP3: 1.5

Proprietà sperimentali

- Colore/forma: No data available

- Densità: 1.36

- Punto di fusione: 117.0 to 121.0 deg-C

- Punto di ebollizione: 555.8°C at 760 mmHg

- Punto di infiammabilità: 289.9±30.1 °C

- Indice di rifrazione: 1.611

- PSA: 134.47000

- LogP: 2.15340

- Rotazione specifica: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)

Side chain for meropenem Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Condizioni di conservazione:Store at room temperature

Side chain for meropenem Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Side chain for meropenem Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB336613-5 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 5 g |

€131.10 | 2023-07-19 | |

| TRC | D456550-1000mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 1g |

$253.00 | 2023-05-18 | ||

| TRC | D456550-250mg |

(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine |

96034-64-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Ambeed | A186448-100g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 100g |

$111.0 | 2025-02-20 | |

| Ambeed | A186448-500g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 500g |

$554.0 | 2025-02-20 | |

| Ambeed | A186448-1g |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 1g |

$6.0 | 2025-02-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-250mg |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 250mg |

¥1012.0 | 2021-12-02 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_300987-5g |

(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE |

96034-64-9 | 5g |

¥5632.0 | 2021-12-02 | ||

| abcr | AB336613-100 g |

(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; . |

96034-64-9 | 95% | 100 g |

€660.00 | 2023-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S47810-250mg |

(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate |

96034-64-9 | 98% | 250mg |

¥12.0 | 2023-09-09 |

Side chain for meropenem Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran , Water ; 1 h, cooled

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Isopropyl chloroformate , Triethylamine , Methanesulfonyl chloride , Tributylphosphine , Sodium chloride , Sodium hydrosulfide Solvents: Dichloromethane , Water ; 0 - 3 °C

Riferimento

- Continuous production method for meropenem side chain from O powder and activator and device, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Ethylenediaminetetraacetic acid , Disodium sulfide , Magnesium chloride , Polyoxyethylene sorbitan monooleate , Sorbitan (ester) Catalysts: Serine O-acetyltransferase , Acetylserine sulfhydrylase Solvents: Water ; pH 7, 35 °C

Riferimento

- Bioconversion method of penem pharmaceutical intermediate, China, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine ; 3 h, 0 - 5 °C

Riferimento

- Process for preparation of penem pharmaceutical thiol side chain, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, 0 - 5 °C

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

1.2 3 h, 0 - 5 °C

1.3 Reagents: Water

Riferimento

- Penem pharmaceutical intermediate and preparation method thereof, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 6 h, rt

Riferimento

- Deacetylation of thioacetate using acetyl chloride in methanol, Synthetic Communications, 2006, 36(13), 1911-1914

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 1 h, 0 °C

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0.5 h, cooled; 0.5 h, cooled

1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- New synthesis method of sidechain of meropenem, Guangzhou Huagong, 2013, 41(22), 47-48

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran , Water ; 30 min, rt

Riferimento

- Method for synthesis of Meropenem, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Acetone ; rt → 10 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

1.2 Reagents: Triethylamine ; 15 - 20 °C; 30 min, 15 - 20 °C

Riferimento

- Method for preparation of bicyclic intermediate and application for preparation penem-like side chain, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate , Water ; 25 °C

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

1.2 Reagents: Acetic acid Solvents: Water ; pH 7.0

Riferimento

- Method for green preparation of purification meropenem side chain, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide

Riferimento

- Some improvements in total synthesis of meropenem, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ; rt → 35 °C; 15 h, 35 °C

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

1.2 Reagents: Water ; 1 h, 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water ; rt → -18 °C; 10 min, -18 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.5 Reagents: Tributylphosphine Solvents: Methanol ; cooled

Riferimento

- Process for preparation of intermediate for Meropenem, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 h, 25 °C

Riferimento

- A process for the preparation of carbapenem compounds, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 - 5 °C; 15 min, 0 - 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Riferimento

- Synthesis of meropenem trihydrate, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Side chain for meropenem Raw materials

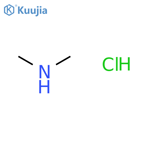

- Dimethylamine hydrochloride

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4S)-

- Meropenem Impurity 23

- 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-[(dimethylamino)carbonyl]-, (4-nitrophenyl)methyl ester, (2S,4S)-

- 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-hydroxy-, (4-nitrophenyl)methyl ester, (2S,4R)-

- 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

- 1-[(4-Nitrophenyl)methyl] (2S,4S)-4-mercapto-1,2-pyrrolidinedicarboxylate

Side chain for meropenem Preparation Products

Side chain for meropenem Letteratura correlata

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

96034-64-9 (Side chain for meropenem) Prodotti correlati

- 202467-69-4(3-(2S,4S)-1-(4-Nitrobenzyloxycarbonyl)-4-mercaptopyrrolidin-2-ylcarbonylaminobenzoic Acid)

- 2418663-34-8(2-imino(methyl)oxo-lambda6-sulfanyl-2-methylpropanoic acid hydrochloride)

- 1404754-06-8(2-{(tert-butoxy)carbonyl(methyl)amino}-4,4-dimethylpentanoic acid)

- 2097892-63-0(4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide)

- 315235-05-3(3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole)

- 1592314-22-1(1-(2,3,4-trifluorophenyl)prop-2-en-1-one)

- 1262004-97-6(6-Fluoro-2-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid)

- 2679832-26-7((2S)-2-acetamido-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1592004-78-8(5-Bromomethyl-6-fluoro-1H-benzimidazole)

- 2228556-11-2(methyl 3-(1-ethenyl-1H-pyrazol-4-yl)-3-oxopropanoate)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:96034-64-9)Side chain for meropenem

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine

Purezza:99%

Quantità:500g

Prezzo ($):499.0